(2E)-4-chloro-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-oxobutanenitrile is a synthetic organic compound belonging to the class of benzothiazole derivatives. It is recognized for its potential biological activities and applications in medicinal chemistry. The compound is characterized by its unique molecular structure, which includes a chloro substituent and a benzothiazole moiety, contributing to its diverse chemical properties and biological functions.
(2E)-4-chloro-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-oxobutanenitrile can be classified as:
The synthesis of (2E)-4-chloro-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-oxobutanenitrile typically involves several key steps:
The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly employed to monitor the progress of the reactions.
The molecular structure of (2E)-4-chloro-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-oxobutanenitrile features:
| Property | Value |
|---|---|
| Molecular Formula | C12H9ClN2OS |
| Molecular Weight | 264.73 g/mol |
| InChI | InChI=1S/C12H9ClN2OS |
| InChI Key | VERRKXDKAXNOQK-XYOKQWHBSA-N |
| SMILES | CN\1C2=CC=CC=C2S/C1=C(\C#N)/C(=O)CCl |
The compound can participate in various chemical reactions typical of benzothiazole derivatives:
Reactions involving (2E)-4-chloro-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-oxobutanenitrile can be monitored using spectroscopic methods such as infrared spectroscopy and mass spectrometry to confirm product formation and purity.
The mechanism of action for (2E)-4-chloro-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-oxobutanenitrile involves its interaction with specific biological targets. These interactions may include:
Data on specific targets and pathways are necessary for a comprehensive understanding of its biological effects.
The compound is expected to exhibit typical physical properties associated with organic compounds:
Key chemical properties include:
Further analyses such as thermal stability and reactivity under different conditions can provide insights into handling and storage requirements.
(2E)-4-chloro-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-oxobutanenitrile has several potential applications:
CAS No.: 52946-22-2
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.: 64354-92-3